molecular formula C19H18FN3O2S B2853538 N-(4-fluorobenzyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 688336-12-1

N-(4-fluorobenzyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No. B2853538
M. Wt: 371.43
InChI Key: LYIPKSKSDCNPAD-UHFFFAOYSA-N
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Description

“N-(4-fluorobenzyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide” is a complex organic compound. It contains a fluorobenzyl group, a methoxyphenyl group, an imidazole ring, and an acetamide group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact synthesis route would depend on the starting materials and the specific conditions required for each reaction. Without more specific information, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of an imidazole ring suggests that the compound could exhibit aromaticity, which could affect its chemical reactivity. The fluorobenzyl and methoxyphenyl groups could also influence the compound’s physical and chemical properties.



Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the other reactants present. The compound could potentially undergo a variety of reactions, including those typical for imidazoles, acetamides, and aromatic compounds.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could affect the compound’s polarity and hydrogen bonding capabilities.


Scientific Research Applications

Radioligand Development for PET Studies

3-[1H-Imidazol-4-yl]propyl 4-fluorobenzyl ether, a compound with a structure similar to the target chemical, has been developed as a potential histamine H3 receptor ligand. It was labeled with 18F for clinical PET studies, aiming at imaging applications related to neurological conditions (Iwata et al., 2000).

Anticancer Activity

Compounds bearing heterocyclic rings similar to the target compound have been synthesized and evaluated for their antitumor activity. For instance, N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives have shown potential anticancer activity in vitro against several human tumor cell lines, highlighting the therapeutic potential of structurally related molecules (Yurttaş, Tay, & Demirayak, 2015).

Anti-Inflammatory Activity

Derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide were synthesized and shown to possess significant anti-inflammatory activity, suggesting the potential for compounds with similar structures to be used in anti-inflammatory treatments (Sunder & Maleraju, 2013).

Kinase Inhibitory and Anticancer Activities

N-benzyl substituted (((2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide derivatives, which share structural motifs with the target compound, have been synthesized and evaluated for Src kinase inhibitory activities. One such derivative showed promising inhibition of c-Src kinase and exhibited inhibitory effects on the proliferation of human colon carcinoma, breast carcinoma, and leukemia cells (Fallah-Tafti et al., 2011).

Coordination Complexes for Antioxidant Activity

Pyrazole-acetamide derivatives have been synthesized and utilized in the construction of coordination complexes with Co(II) and Cu(II). These complexes have shown significant antioxidant activity, demonstrating the potential of structurally similar compounds in oxidative stress-related applications (Chkirate et al., 2019).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it.


Future Directions

The potential applications and future directions for this compound would depend on its properties and the results of further research. It could potentially be used in a variety of fields, including medicinal chemistry, materials science, and chemical synthesis.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and studies would be needed. If you have access to such information, I would be happy to help interpret it.


properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O2S/c1-25-17-8-6-16(7-9-17)23-11-10-21-19(23)26-13-18(24)22-12-14-2-4-15(20)5-3-14/h2-11H,12-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYIPKSKSDCNPAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide

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